
Strongylodiol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strongylodiol D is a natural product found in Petrosia with data available.
Wissenschaftliche Forschungsanwendungen
Acetylenic Strongylodiols from Marine Sponge
- Source and Composition : Strongylodiols D-J, which includes Strongylodiol D, were isolated from an Okinawan marine sponge of the genus Petrosia (Strongylophora). These are long-chain acetylenic alcohols, and their structures were identified through spectroscopic analysis and chemical reaction. Each compound was found to be an enantiomeric mixture in varying ratios (Watanabe et al., 2005).
Total Synthesis of Strongylodiols
- Synthetic Production : The first total synthesis of Strongylodiols C and D was achieved, with the process including key steps such as the zipper reaction of an alkyne, asymmetric alkynylation, and the Cadiot-Chodkiewicz cross-coupling reaction. This synthesis produced the compounds with 99% enantiomeric excess (Liu et al., 2016).
Stereoselective Total Synthesis
- Structural Elucidation : The stereoselective total synthesis of Strongylodiol H and I involved the reduction of a ketone functionality and a Cadiot-Chodkiewicz coupling reaction. This study contributed to understanding the structure and synthesis of these compounds (Gangadhar et al., 2018).
Genomic and Genetic Research on Nematodes
- Parasitological Significance : While not directly about this compound, this study highlights the importance of molecular genetic research on parasitic nematodes, including Strongylida, in various aspects of medical and veterinary parasitology (Gasser & Newton, 2000).
Cytotoxic Acetylenic Alcohols
- Bioactive Properties : Strongylodiols, including this compound, were identified as cytotoxic long-chain acetylenic alcohols. Their structure and enantiomeric mixtures were elucidated, contributing to the understanding of their bioactive properties (Watanabe et al., 2000).
Eigenschaften
Molekularformel |
C26H42O2 |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(6R)-24-methylpentacosa-2,4,16-triyne-1,6-diol |
InChI |
InChI=1S/C26H42O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/t26-/m1/s1 |
InChI-Schlüssel |
RAXHFMNIGMNARH-AREMUKBSSA-N |
Isomerische SMILES |
CC(C)CCCCCCC#CCCCCCCCCC[C@H](C#CC#CCO)O |
Kanonische SMILES |
CC(C)CCCCCCC#CCCCCCCCCCC(C#CC#CCO)O |
Synonyme |
(R)-strongylodiol D strongylodiol D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



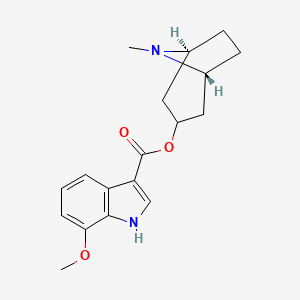



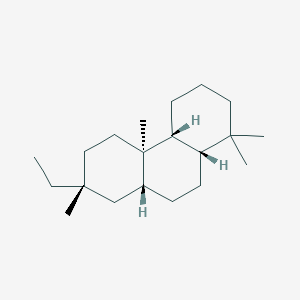
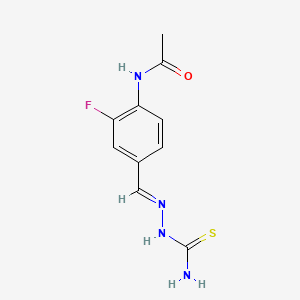
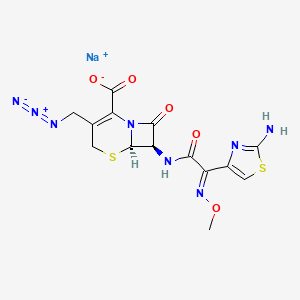
![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)

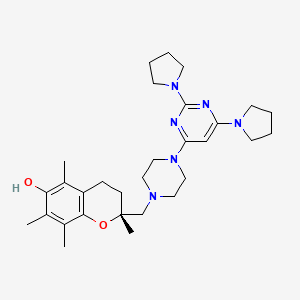
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
